8-Methylsulfinyl-n-octyl Glucosinolat

Übersicht

Beschreibung

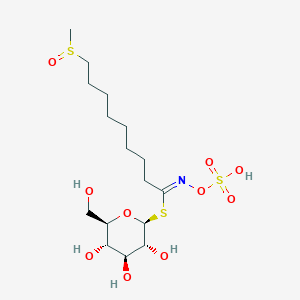

Glucohirsutin is a glucosinolate, a class of natural plant compounds found principally in the plant order Brassicales . It is also known as 8-Methylsulfinyloctyl glucosinolate . The chemical formula of Glucohirsutin is C16H30NO10S3 .

Synthesis Analysis

Glucosinolates, including Glucohirsutin, are extracted from ground plant materials with a methanol-water mixture at high temperatures to disable myrosinase activity . The resulting extract is purified using an ion-exchange column. After sulfatase treatment, the desulfoglucosinolates are eluted with water and the eluate is freeze-dried .

Molecular Structure Analysis

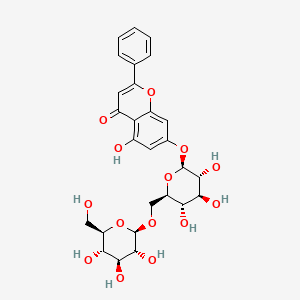

The molecular structure of Glucohirsutin is characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R- group . Both the glucose and the central carbon of the isothiocyanate are often further modified .

Chemical Reactions Analysis

The biological activity of Glucohirsutin, like other glucosinolates, is released upon tissue damage, when they are mixed with the enzyme myrosinase . This results in the formation of pungent and toxic breakdown products, such as isothiocyanates and nitriles .

Physical And Chemical Properties Analysis

Glucohirsutin has a molecular weight of 531.7 g/mol . More specific physical and chemical properties of Glucohirsutin were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Pflanzenabwehrmechanismus

Glucohirsutin, als eine Art von Glucosinolat, spielt eine Rolle bei den Abwehrmechanismen von Pflanzen gegen Schädlinge und Krankheiten. Es ist an einem komplexen Prozess beteiligt, bei dem es in Verbindungen hydrolysiert werden kann, die für Krankheitserreger und Pflanzenfresser toxisch sind .

Bodengesundheit und Pflanzenwachstum

Studien haben gezeigt, dass Glucohirsutin die Bodengesundheit und das Pflanzenwachstum beeinflussen kann. Es kann die mikrobielle Zusammensetzung im Boden beeinflussen, was wiederum die Gesundheit und Entwicklung der Pflanzen beeinflussen kann .

Nährwert in Samen

Glucohirsutin wurde in Samen wie Biscutella laevigata identifiziert und trägt zu ihrem Nährwert und potenziellen gesundheitlichen Vorteilen bei, wenn sie verzehrt werden .

Reaktion auf Umweltstress

Untersuchungen zeigen, dass sich der Glucohirsutin-Spiegel in Pflanzen als Reaktion auf Umweltstressoren wie niedrigem Glutathion oder leichtem oxidativem Stress ändern kann, was die Widerstandsfähigkeit der Pflanzen beeinflussen kann .

Stoffwechselprozesse

In Arabidopsis thaliana wurde unter bestimmten Bedingungen eine Anhäufung von Glucohirsutin beobachtet, was auf eine Rolle bei den Stoffwechselprozessen der Pflanze, insbesondere während der Infektion mit Krankheitserregern, hindeutet .

Potenzielle gesundheitliche Vorteile

Obwohl sie nicht direkt mit Glucohirsutin zusammenhängen, wurden Glucosinolate im Allgemeinen auf ihre potenziellen gesundheitlichen Vorteile für Menschen, Tiere und Pflanzen aufgrund ihrer schwefelreichen Eigenschaften untersucht .

Wirkmechanismus

Target of Action:

The primary targets of 8-Methylsulfinyl-n-octyl glucosinolate are enzymes involved in the biosynthesis of glucosinolates. Specifically, it interacts with the gene methylthioalkylmalate synthase1 (MAM1), which plays a crucial role in chain elongation of methionine-derived glucosinolates . MAM1 determines whether methionine (Met) is extended predominantly by one or two methylene groups, resulting in glucosinolates with three- or four-carbon side chains.

Mode of Action:

When plant tissue is damaged (e.g., by herbivores), glucosinolates come into contact with myrosinases, which hydrolyze them. This process leads to the formation of unstable aglycones, which rearrange into various bioactive compounds, including isothiocyanates, nitriles, and thiocyanates . The mode of action involves the condensation of 2-oxo-4-methylthiobutanoic acid with acetyl-coenzyme A, catalyzed by MAM1. This elongates the Met chain and contributes to glucosinolate diversity.

Biochemical Pathways:

Glucosinolates are derived from Met and contain a β-thio-glucose moiety, a sulfonated oxime, and a variable side chain. The additional methylene groups in the side chain arise from acetyl-coenzyme A through an acetyl-CoA condensation/decarboxylation cycle, adding one methylene group per cycle . These compounds play roles in plant defense against herbivores and pathogens.

Result of Action:

The action of 8-Methylsulfinyl-n-octyl glucosinolate leads to the production of bioactive derivatives, such as isothiocyanates. These derivatives have diverse effects, including antimicrobial, anticancer, and insect-repellent properties . The cellular effects involve modulation of gene expression and metabolic pathways.

Safety and Hazards

Zukünftige Richtungen

Research on glucosinolates, including Glucohirsutin, has focused on their potential health benefits . There is a need to explore and improve glucosinolate-rich sources, which should be emphasized to obtain natural bioactive compounds/active ingredients that can be included among synthetic and commercial products for use in maintaining and promoting health . Further development of advanced research on compounds pharmacokinetics, their molecular mode of action, genetics based on biosynthesis, their uses in promoting the health of living organisms is highlighted .

Biochemische Analyse

Biochemical Properties

Glucohirsutin is involved in several biochemical reactions within plants. It interacts with enzymes such as myrosinase, which hydrolyzes glucosinolates to produce biologically active compounds like isothiocyanates. These interactions are essential for the plant’s defense system. Glucohirsutin also interacts with proteins and other biomolecules, contributing to its role in biochemical pathways .

Cellular Effects

Glucohirsutin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in defense responses, leading to enhanced resistance against herbivores and pathogens. Additionally, glucohirsutin impacts cellular metabolism by modulating the activity of enzymes involved in primary and secondary metabolic pathways .

Molecular Mechanism

The molecular mechanism of glucohirsutin involves its hydrolysis by myrosinase to produce isothiocyanates, which are potent bioactive compounds. These isothiocyanates can bind to and inhibit the activity of specific enzymes, leading to changes in gene expression and cellular function. Glucohirsutin’s interaction with transcription factors and other regulatory proteins further modulates its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glucohirsutin have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that glucohirsutin is relatively stable under certain conditions but can degrade over time, leading to a decrease in its bioactivity. Long-term studies have shown that glucohirsutin can have sustained effects on cellular function, particularly in enhancing defense responses .

Metabolic Pathways

Glucohirsutin is involved in several metabolic pathways, including the glucosinolate biosynthetic pathway. It interacts with enzymes such as cytochrome P450s and glycosyltransferases, which are crucial for its biosynthesis and modification. Glucohirsutin also affects metabolic flux and metabolite levels, contributing to its role in plant defense and other physiological processes .

Transport and Distribution

Within cells and tissues, glucohirsutin is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its bioactive effects. The transport and distribution of glucohirsutin are essential for its role in plant defense and other biological functions .

Subcellular Localization

Glucohirsutin is localized in specific subcellular compartments, including the vacuole and cytoplasm. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of glucohirsutin is crucial for its interaction with enzymes and other biomolecules, contributing to its overall bioactivity .

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-9-methylsulfinyl-N-sulfooxynonanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO10S3/c1-29(22)9-7-5-3-2-4-6-8-12(17-27-30(23,24)25)28-16-15(21)14(20)13(19)11(10-18)26-16/h11,13-16,18-21H,2-10H2,1H3,(H,23,24,25)/b17-12-/t11-,13-,14+,15-,16+,29?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMDJOOLATZDQL-OTNWBXTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCCCCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347084 | |

| Record name | Glucohirsutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21973-60-4 | |

| Record name | Glucohirsutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

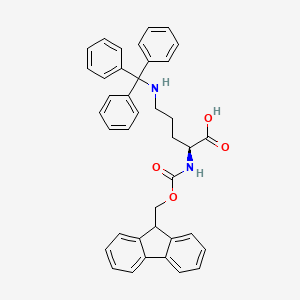

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(pyridin-2-yl)phenyl]propanoicacid](/img/structure/B1494604.png)

![6-[5-(4-Aminobutyl)-3-chloro-2-fluorophenyl]-3-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B1494630.png)